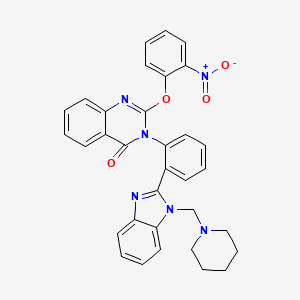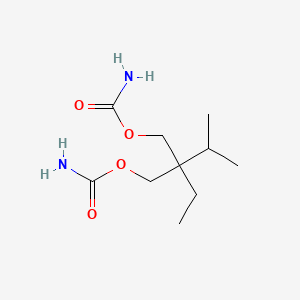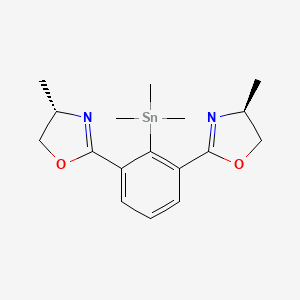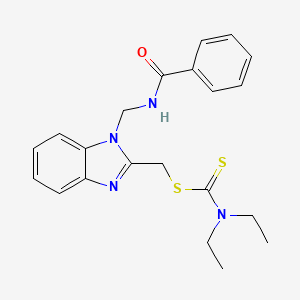![molecular formula C19H17N3NaO8PS B13785217 2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt CAS No. 68133-28-8](/img/structure/B13785217.png)
2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt is a complex organic compound belonging to the class of naphthalene sulfonates. These compounds are characterized by a naphthalene moiety with a sulfonic acid group at the 2-position. This particular compound is notable for its azo linkage, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 6-amino-2-naphthalenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-phosphonophenol under controlled conditions to form the azo compound.
Acetylation: The resulting compound undergoes acetylation with acetyl chloride or acetic anhydride to introduce the acetylmethylamino group.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated control systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions, often using agents like sodium dithionite, can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or nitration, under specific conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt has diverse applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, including its use as a diagnostic agent, is ongoing.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt involves its interaction with molecular targets such as enzymes and proteins. The azo linkage and sulfonic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds include other naphthalene sulfonates and azo dyes. For example:
2-Naphthalenesulfonic acid, 6-amino-5-[2-[3-[(ethylphenylamino)sulfonyl]-4-methylphenyl]diazenyl]-4-hydroxy-, sodium salt: .
2-Naphthalenesulfonic acid, 6-[(2-hydroxy-5-methylphenyl)azo]-, monosodium salt: .
Compared to these compounds, 2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt is unique due to its specific functional groups and the presence of the phosphonophenyl moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
68133-28-8 |
|---|---|
Formule moléculaire |
C19H17N3NaO8PS |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
sodium;4-hydroxy-6-(2-oxopropylamino)-3-[(3-phosphonophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H18N3O8PS.Na/c1-11(23)10-20-13-6-5-12-7-17(32(28,29)30)18(19(24)16(12)9-13)22-21-14-3-2-4-15(8-14)31(25,26)27;/h2-9,20,24H,10H2,1H3,(H2,25,26,27)(H,28,29,30);/q;+1/p-1 |
Clé InChI |
PZJXSBLPIYLKDY-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)CNC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)

![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)







